Cas no 393820-10-5 (N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine)

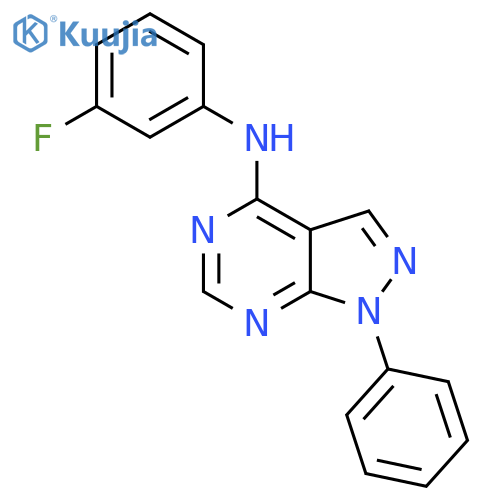

393820-10-5 structure

商品名:N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine

- CHEMBL1306606

- SR-01000566404-1

- SMR000017489

- F0521-0013

- SR-01000566404

- MLS000100844

- HMS2252P08

- N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- AKOS002381571

- Oprea1_685691

- 393820-10-5

- Oprea1_765971

- CCG-199418

- MLS000419649

- AKOS005627259

- N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

-

- インチ: 1S/C17H12FN5/c18-12-5-4-6-13(9-12)22-16-15-10-21-23(17(15)20-11-19-16)14-7-2-1-3-8-14/h1-11H,(H,19,20,22)

- InChIKey: ISIMEPKJLAPKAF-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1)NC1=C2C=NN(C3C=CC=CC=3)C2=NC=N1

計算された属性

- せいみつぶんしりょう: 305.10767357g/mol

- どういたいしつりょう: 305.10767357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 389

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 55.6Ų

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0521-0013-1mg |

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

393820-10-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0521-0013-20mg |

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

393820-10-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0521-0013-30mg |

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

393820-10-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0521-0013-5μmol |

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

393820-10-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0521-0013-2μmol |

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

393820-10-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0521-0013-20μmol |

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

393820-10-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0521-0013-15mg |

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

393820-10-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0521-0013-40mg |

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

393820-10-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0521-0013-50mg |

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

393820-10-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0521-0013-10μmol |

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

393820-10-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

393820-10-5 (N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 13769-43-2(potassium metavanadate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量